Cas no 2136781-07-0 ((1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol)

(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol
- 2136781-07-0
- EN300-1939006
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- Inchi: 1S/C10H13BrO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5,8,12H,1-3H3/t8-/m1/s1
- InChI Key: CCRKLOKNVXZCEH-MRVPVSSYSA-N
- SMILES: BrC1=C(C)C=CC(=C1C)[C@@H](C)O
Computed Properties
- Exact Mass: 228.01498g/mol
- Monoisotopic Mass: 228.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939006-5.0g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 5g |
$5056.0 | 2023-06-01 | ||
Enamine | EN300-1939006-0.25g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1939006-10.0g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 10g |
$7497.0 | 2023-06-01 | ||
Enamine | EN300-1939006-5g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1939006-1g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1939006-10g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1939006-1.0g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 1g |
$1742.0 | 2023-06-01 | ||
Enamine | EN300-1939006-0.5g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1939006-0.05g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1939006-0.1g |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |
2136781-07-0 | 0.1g |
$615.0 | 2023-09-17 |
(1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
Additional information on (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol
Compound (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol: A Comprehensive Overview
The compound (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol with CAS No. 2136781-07-0 is a significant organic molecule in the field of chemistry, particularly in pharmaceutical and material science research. This compound is characterized by its chiral structure, which plays a crucial role in its biological activity and synthetic applications. Recent studies have highlighted its potential in drug development, especially in the design of bioactive molecules with specific stereochemical properties.
The molecular structure of (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol consists of a phenyl ring substituted with bromine and two methyl groups at positions 3 and 2,4 respectively. The hydroxyl group attached to the chiral carbon further enhances its reactivity and selectivity in various chemical reactions. This unique structure makes it an ideal candidate for exploring enantioselective synthesis and asymmetric catalysis.
Recent advancements in asymmetric synthesis have underscored the importance of chiral alcohols like (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol in constructing complex molecular architectures. Researchers have employed this compound as a key intermediate in the synthesis of biologically active compounds, such as kinase inhibitors and GPCR modulators. Its ability to participate in both nucleophilic and electrophilic reactions has made it a versatile building block in organic synthesis.
In addition to its synthetic applications, (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol has been studied for its potential in materials science. For instance, its chiral properties have been leveraged to develop novel liquid crystal materials with enhanced optical properties. The integration of this compound into liquid crystal frameworks has shown promising results in improving the performance of display technologies.
The synthesis of (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol typically involves multi-step processes that require precise control over stereochemistry. Recent methodologies have focused on using enantioselective catalysts to achieve high enantiomeric excess (ee) during the formation of the chiral center. These advancements have significantly improved the efficiency and scalability of the synthesis process.
Furthermore, computational studies have provided deeper insights into the electronic and steric properties of (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol. Quantum mechanical calculations have revealed that the bromine substituent exerts a significant influence on the molecule's reactivity and selectivity. This understanding has facilitated the design of more efficient reaction pathways for its utilization in various chemical transformations.
In conclusion, (1R)-1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol is a versatile and valuable compound with wide-ranging applications in chemistry and materials science. Its unique structure and chiral properties make it an essential component in modern synthetic strategies and material development. As research continues to uncover new potentials for this compound, it is expected to play an even more pivotal role in advancing scientific innovation.
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